molecular formula C9H6Cl2F3NO2 B6162050 ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1413281-75-0

ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B6162050
CAS RN: 1413281-75-0
M. Wt: 288.1
InChI Key:
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Description

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate, also known as 2,4-DCP, is a compound belonging to the family of heterocyclic compounds. It is an organochlorine compound and is used in various scientific research applications. It is a colorless solid with a melting point of 117-118 °C and a boiling point of 258 °C. 2,4-DCP is soluble in water, methanol, and ethanol. It has a molecular formula of C9H6Cl2F3NO2 and a molecular weight of 262.09 g/mol.

Scientific Research Applications

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is used in various scientific research applications, such as in the synthesis of biologically active compounds, in the synthesis of pharmaceuticals, and in the synthesis of agrochemicals. It is also used in the synthesis of organic fluorides and as a reagent in the synthesis of organic compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds.

Mechanism of Action

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is a strong nucleophile and is used in various synthetic reactions. It reacts with electrophiles such as alkyl halides, aldehydes, and ketones to form new C-C bonds. It can also act as an acid catalyst in the hydrolysis of esters and amides.
Biochemical and Physiological Effects
ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In vivo studies have shown that it can reduce the activity of the enzyme glutathione transferase, which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available from chemical suppliers. It is also a strong nucleophile, which makes it ideal for use in synthetic reactions. However, it is also a strong electrophile and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

Future research on ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate could focus on its potential applications in medicine and agriculture. For example, further studies could be conducted to investigate its potential as an inhibitor of cytochrome P450 enzymes, which could be useful in the development of new drugs. Additionally, further research could be conducted to investigate its potential as an insecticide, as it has been shown to be toxic to certain insects. Finally, further research could be conducted to investigate its potential as an herbicide, as it has been shown to be toxic to certain plants.

Synthesis Methods

Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate can be synthesized by reacting ethyl chloroformate with 6-trifluoromethylpyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction is followed by aqueous workup and filtration to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent.", "Starting Materials": [ "2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylic acid", "Ethanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylic acid in ethanol.", "Step 2: Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture to quench the excess dehydrating agent.", "Step 6: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate as a yellow solid." ] }

CAS RN

1413281-75-0

Molecular Formula

C9H6Cl2F3NO2

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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